

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromochroman

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Compound of Interest

Compound Name: 6-Bromochroman

Cat. No.: B1278623

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **6-Bromochroman**, a key intermediate in organic synthesis. The document details its structural and physical characteristics, provides established experimental protocols for its analysis, and includes a workflow for its characterization, designed for professionals in research and development.

Core Physicochemical Properties

6-Bromochroman, also known by its IUPAC name 6-bromo-3,4-dihydro-2H-chromene, is a halogenated derivative of the chroman scaffold.^[1] The chroman structure is a privileged heterocyclic motif found in a variety of biologically active compounds. The introduction of a bromine atom onto this scaffold provides a versatile handle for further chemical modifications, making **6-Bromochroman** a valuable building block in the synthesis of more complex molecules for pharmaceutical and materials science applications.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference
IUPAC Name	6-bromo-3,4-dihydro-2H-chromene	[1]
CAS Number	3875-78-3	[1]
Molecular Formula	C ₉ H ₉ BrO	[1]
Molecular Weight	213.07 g/mol	[1]
Canonical SMILES	<chem>C1CC2=C(C=CC(=C2)Br)OC1</chem>	[1]
InChIKey	KPFDABVKWKOIME-UHFFFAOYSA-N	[1]

Table 2: Physical and Chemical Data

Property	Value	Notes	Reference
Physical State	Liquid	General observation for similar compounds.	[2]
Melting Point	Not available	Data for this specific compound is not readily available.	
Boiling Point	Not available	Data for this specific compound is not readily available.	
Solubility	Insoluble in water; Soluble in nonpolar organic solvents.	Based on the nonpolar nature of the brominated hydrocarbon structure.	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **6-Bromochroman**. Below is a summary of expected and reported spectral data.

Table 3: Spectroscopic Properties

Technique	Data and Interpretation	Reference
^1H NMR	Expected signals for aromatic protons (around 6.5-7.5 ppm) and aliphatic protons of the dihydropyran ring (methylene protons, ~1.8-4.5 ppm).	[4][5]
^{13}C NMR	Expected signals for aromatic carbons (110-160 ppm) and aliphatic carbons (20-70 ppm).	[6]
Mass Spectrometry (MS)	The molecular ion peak will exhibit a characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio), resulting in two peaks separated by ~2 m/z units. The monoisotopic mass is 211.98368 Da.	[1][7]
Infrared (IR) Spectroscopy	Key absorptions are expected for C-H stretching of the aromatic ring (~3000-3100 cm^{-1}) and aliphatic groups (~2850-3000 cm^{-1}), C=C stretching of the aromatic ring (~1400-1600 cm^{-1}), and C-O ether stretching (~1000-1300 cm^{-1}).	[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **6-Bromochroman**, adapted from standard laboratory procedures for related compounds.

Synthesis of Chroman Derivatives

While a specific protocol for **6-Bromochroman** is not detailed in the provided results, a general synthesis can be adapted from methods for similar structures, such as the synthesis of **6-Bromochroman-3-ol** from 4-bromophenol.^[9] This involves the cyclization of a brominated precursor.

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material (e.g., a derivative of 4-bromophenol) in a suitable solvent.
- **Cyclization:** Add the cyclizing agent (e.g., epichlorohydrin or glycidol in the presence of a base) to the solution.^[9]
- **Heating:** Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up to remove inorganic salts and byproducts. This typically involves extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), followed by washing the organic layer with brine.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure chroman derivative.

Melting and Boiling Point Determination

These fundamental techniques are used to assess the purity and identity of a compound.^[10]

Methodology for Melting Point Determination:

- **Sample Preparation:** Finely grind a small amount of the crystalline sample and pack it into a capillary tube sealed at one end.^[10]

- Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[10]
- Heating and Observation: Heat the sample at a slow, steady rate (1-2 °C per minute) near the expected melting point.[10]
- Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[10] A sharp melting range typically indicates high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Methodology for ^1H and ^{13}C NMR:

- Sample Preparation: Accurately weigh the sample (10-20 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean vial.[11]
- Transfer: Use a Pasteur pipette to transfer the solution into a standard 5 mm NMR tube.[11]
- Instrument Setup: Place the NMR tube in the spectrometer. For ^1H NMR, use a standard one-pulse sequence. For ^{13}C NMR, use a proton-decoupled pulse sequence.[11]
- Data Acquisition: Acquire the spectrum at a controlled temperature (e.g., 298 K). The number of scans will be significantly higher for ^{13}C NMR to achieve a good signal-to-noise ratio.[11]
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]

Mass Spectrometry (MS)

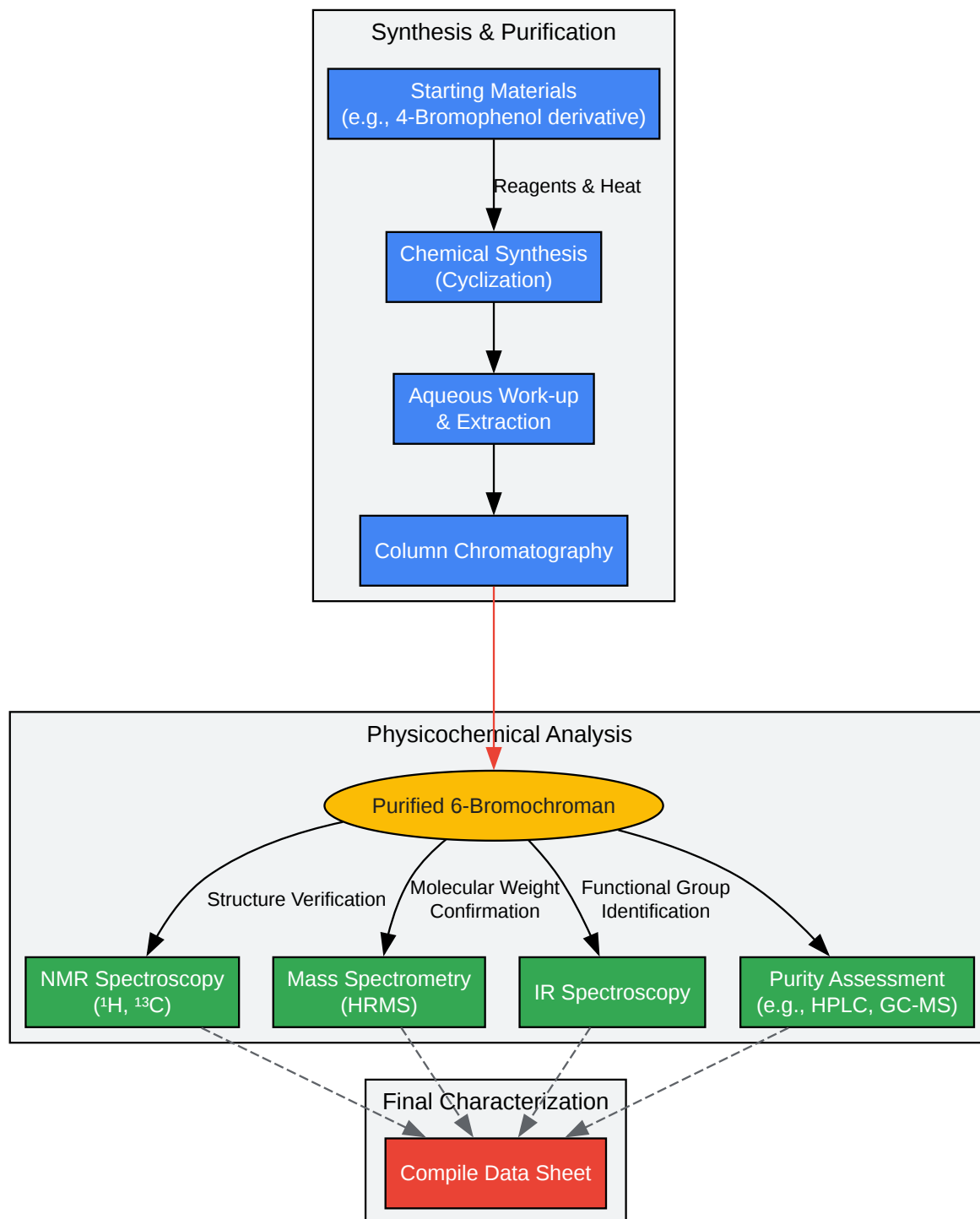
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.[7]

Methodology (using Electrospray Ionization - ESI):

- Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of about 1 mg/mL.[\[7\]](#)
- Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.
- Ionization: Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.[\[7\]](#)
- Data Analysis: Scan a mass range that includes the expected m/z of the molecular ion (e.g., m/z 100-300).[\[7\]](#) Identify the peak corresponding to the molecular ion. For **6-Bromochroman**, look for the characteristic 1:1 isotopic pattern of bromine.[\[7\]](#) Compare the experimental m/z value to the theoretical value.[\[7\]](#)

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a synthesized batch of **6-Bromochroman**.



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Caption: Experimental workflow for synthesis and characterization of **6-Bromochroman**.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **6-Bromochroman** is not readily available, data from related brominated organic compounds suggest appropriate precautions should be taken.

- General Handling: Use in a well-ventilated area.[2][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid contact with skin and eyes and avoid breathing vapors or mist.[2]
- Hazards: Similar compounds are listed as harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[1][13]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

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